Acetylsulfamethoxazole

Descripción general

Descripción

Acetylsulfamethoxazole: is a metabolite of sulfamethoxazole, a sulfonamide bacteriostatic antibiotic used to treat bacterial infections. Sulfamethoxazole works by inhibiting the synthesis of dihydrofolic acid in bacteria, thereby preventing their growth and multiplication . This compound is formed through the acetylation of sulfamethoxazole in the liver .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetylsulfamethoxazole can be synthesized by reacting sulfamethoxazole with acetic anhydride under controlled conditions. The reaction typically involves heating the mixture to facilitate the acetylation process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation of sulfamethoxazole using acetic anhydride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: Acetylsulfamethoxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylated metabolites.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo substitution reactions to form different sulfonamide derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Hydroxylated metabolites.

Reduction: Amine derivatives.

Substitution: Different sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ac-SMX is primarily recognized for its antimicrobial properties. It is often investigated alongside other sulfonamide derivatives for its potential to enhance therapeutic efficacy.

Antimicrobial Activity

Research has shown that Ac-SMX exhibits significant antibacterial activity against various pathogens. Its mechanism involves inhibiting bacterial folate synthesis, similar to other sulfonamides. A study demonstrated that Ac-SMX, when conjugated with non-steroidal anti-inflammatory drugs (NSAIDs), showed improved urease inhibition, suggesting a multi-target approach in treating infections and conditions like kidney stones .

Drug Development

The acetamide moiety in Ac-SMX contributes to its pharmacological profile, making it a candidate for developing new drugs targeting infections, inflammation, and other ailments. The synthesis of novel drug conjugates incorporating Ac-SMX has been explored to enhance bioactivity and reduce side effects .

Environmental Applications

Ac-SMX is also studied for its environmental impact, particularly in wastewater treatment processes.

Adsorption Studies

Zeolites and mesoporous silica materials have been evaluated for their effectiveness in adsorbing Ac-SMX from contaminated water sources. These materials demonstrate high adsorption capacities due to their structural properties, which facilitate the removal of pharmaceuticals from wastewater .

Photodegradation

Studies have investigated the photodegradation of Ac-SMX under UV radiation to understand its environmental fate. The transformation products formed during this process are crucial for assessing the ecological impact of this compound in aquatic environments .

Fate of Acetylsulfamethoxazole in Wastewater Treatment

A study using radiolabeled Ac-SMX ([Ring-¹⁴C] Ac-SMX) tracked its fate during activated sludge processes, revealing significant degradation and transformation into less harmful metabolites . This research underscores the importance of monitoring pharmaceutical compounds in wastewater treatment systems.

Removal Efficiency in Column Tests

Rapid small-scale column tests (RSSCT) have been employed to evaluate the performance of various adsorbents in removing Ac-SMX from water. Results indicated that composite adsorbents derived from waste materials showed promising capabilities for simultaneous removal of multiple pharmaceuticals, including Ac-SMX .

Mecanismo De Acción

Acetylsulfamethoxazole exerts its effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs due to its structural similarity to para-aminobenzoic acid, which is a substrate for the enzyme dihydropteroate synthase. By competing with para-aminobenzoic acid, this compound prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth .

Comparación Con Compuestos Similares

Sulfamethoxazole: The parent compound, used as an antibiotic.

N4-Acetylsulfadiazine: Another acetylated sulfonamide metabolite.

N4-Acetylsulfamethazine: A similar acetylated sulfonamide metabolite

Comparison:

Actividad Biológica

Acetylsulfamethoxazole (ASMZ) is a metabolite of sulfamethoxazole (SMZ), a widely used sulfonamide antibiotic. Understanding its biological activity is critical for evaluating its therapeutic efficacy, safety, and potential implications in clinical settings. This article reviews the biological activity of ASMZ, focusing on its pharmacokinetics, mechanisms of action, clinical case studies, and analytical methods used for its detection.

1. Pharmacokinetics and Metabolism

This compound is primarily formed through the acetylation of sulfamethoxazole, a process catalyzed by liver N-acetyltransferases. This metabolic conversion affects the pharmacological properties of the compound:

- Absorption : ASMZ is absorbed in the gastrointestinal tract following the administration of SMZ.

- Distribution : It is distributed throughout body fluids, including urine, where it can be detected and quantified.

- Excretion : ASMZ is excreted predominantly via urine, where it can be measured to assess drug levels and monitor for potential toxicity .

ASMZ retains some biological activity compared to its parent compound, although generally less potent. The primary mechanism involves inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), essential for bacterial growth:

- Antimicrobial Activity : While SMZ exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria, ASMZ's activity is notably reduced. Studies indicate that metabolites often have diminished efficacy compared to their parent compounds .

- Toxicity and Side Effects : The accumulation of ASMZ can lead to adverse effects such as crystalluria and nephrolithiasis (kidney stones), particularly in patients undergoing prolonged sulfonamide therapy .

3. Clinical Case Studies

Several case studies highlight the implications of ASMZ in clinical practice:

- Case Study 1 : A 70-year-old male developed renal colic due to pure N4-acetyl-sulfamethoxazole stones after long-term treatment with trimethoprim-sulfamethoxazole (TMP-SMX) for pulmonary nocardiosis. Imaging revealed significant stone formation linked to prolonged exposure to sulfonamides .

- Case Study 2 : Another report documented mixed stones containing N4-acetyl-sulfamethoxazole alongside uric acid and calcium oxalate in a patient with a history of recurrent urinary tract infections treated with Bactrim. This case emphasizes the need for monitoring renal function and urinary composition during sulfonamide therapy .

4. Analytical Methods for Detection

Accurate measurement of ASMZ in biological fluids is crucial for assessing therapeutic levels and potential toxicity. Various analytical techniques have been developed:

| Method | Detection Limit | Sample Type | Recovery Rate (%) |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | 0.5 mg/mL | Serum/Urine | 91.0 - 97.6 |

| Colorimetric Assays | 0.3 mg/mL | Serum/Urine | 97.3 - 102.4 |

These methods demonstrate high recovery rates and specificity for ASMZ, making them suitable for clinical applications .

5. Conclusion

This compound serves as an important metabolite in the pharmacological profile of sulfamethoxazole, with distinct biological activities that warrant careful consideration in clinical settings. While it plays a role in antimicrobial therapy, its potential to cause adverse effects such as nephrolithiasis necessitates ongoing monitoring and research into its metabolic pathways and clinical implications.

Future studies should focus on elucidating the precise mechanisms by which ASMZ contributes to both therapeutic effects and side effects, as well as developing strategies to mitigate risks associated with its use in long-term sulfonamide therapy.

Propiedades

IUPAC Name |

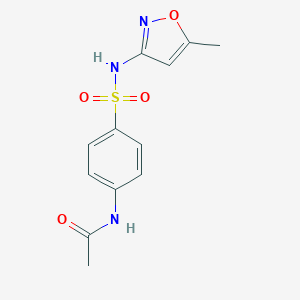

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPIUNZCALHVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049044 | |

| Record name | N-Acetyl sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N4-Acetylsulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21312-10-7 | |

| Record name | Acetylsulfamethoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21312-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylsulfamethoxazole [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021312107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(5-methylisoxazol-3-yl)amino]sulphonyl]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLSULFAMETHOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1988834Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N4-Acetylsulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Acetylsulfamethoxazole?

A1: this compound itself does not possess direct antibacterial activity. It is a metabolite of Sulfamethoxazole, which inhibits dihydropteroate synthetase, an enzyme crucial for bacterial folate synthesis. [] This inhibition disrupts bacterial DNA synthesis and leads to cell death. []

Q2: What are the downstream effects of Sulfamethoxazole's inhibition of dihydropteroate synthetase?

A2: By inhibiting dihydropteroate synthetase, Sulfamethoxazole disrupts the folate synthesis pathway in bacteria. [] This disruption ultimately hinders the production of essential components for DNA synthesis, leading to bacterial cell death. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H14N4O4S, and its molecular weight is 310.33 g/mol. []

Q4: How stable is this compound under different environmental conditions?

A4: this compound can undergo photodegradation in the presence of sunlight. [] Studies show that its photodegradation is slower than its parent compound, Sulfamethoxazole, making it more persistent in the environment. []

Q5: Does this compound exhibit any catalytic properties?

A5: Based on the available research, this compound does not appear to have any inherent catalytic properties. Its significance lies in its role as a metabolite of Sulfamethoxazole and its implications for drug metabolism and environmental persistence.

Q6: Have there been any computational chemistry studies on this compound?

A6: While specific computational studies on this compound were not identified within these research articles, QSAR models have been developed to predict the sorption behavior of various pharmaceuticals, including Sulfamethoxazole and its metabolites, in environmental matrices. []

Q7: How does the acetylation of Sulfamethoxazole affect its binding to plasma proteins?

A7: Acetylation of Sulfamethoxazole to form this compound significantly reduces its binding affinity to plasma proteins. [] This decreased binding can lead to altered pharmacokinetic properties, potentially impacting the drug's distribution and elimination. []

Q8: Are there specific formulation strategies to improve the stability or bioavailability of this compound?

A8: Currently, there is limited information available on specific formulation strategies tailored to this compound. Research primarily focuses on Sulfamethoxazole formulations, with bioavailability considerations aimed at the parent drug rather than its metabolite.

Q9: Are there specific SHE regulations related to this compound?

A9: As a metabolite of a widely used antibiotic, this compound falls under the broader regulatory framework governing pharmaceutical residues in the environment. Specific regulatory guidelines vary across regions and agencies.

Q10: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A10: this compound is primarily formed through the metabolism of Sulfamethoxazole in the liver by N-acetyltransferase enzymes. [, ] Studies show that both Sulfamethoxazole and this compound are excreted in a biphasic manner, with half-lives ranging from minutes to hours depending on the species and route of administration. [, ]

Q11: What is the relationship between Sulfamethoxazole and this compound plasma concentrations following Sulfamethoxazole administration?

A11: Following Sulfamethoxazole administration, this compound appears in the plasma, reaching significant levels in some cases. [, ] The ratio of this compound to Sulfamethoxazole can vary depending on factors such as individual acetylation capacity and concurrent drug use. [, ]

Q12: Are there in vitro studies evaluating the effects of this compound on bacterial growth?

A12: Research focuses primarily on Sulfamethoxazole's antibacterial activity. This compound itself is not considered to have significant antibacterial properties. [, ]

Q13: What in vivo models have been used to study the pharmacokinetics and efficacy of Sulfamethoxazole and this compound?

A13: Studies have been conducted in various animal models, including rats, [, ] rabbits, [] fish, [, ] and shrimp. [] These studies investigated aspects like absorption, excretion, tissue accumulation, and metabolite formation.

Q14: Are there known instances of Plasmodium falciparum resistance to Sulfamethoxazole/Trimethoprim (cotrimoxazole) treatment related to specific dihydrofolate reductase and dihydropteroate synthase genotypes?

A14: Research suggests that the presence of specific mutations in the dihydrofolate reductase (dhfr) and dihydropteroate synthase (dhps) genes of Plasmodium falciparum can contribute to resistance to Sulfamethoxazole/Trimethoprim treatment. [] Specifically, the triple mutant dhfr (Ile-51/Arg-59/Asn-108) combined with the dhps Gly-437 genotype was observed in recurring infections, suggesting their involvement in resistance development. []

Q15: Have there been attempts to target this compound to specific tissues?

A15: Current research does not indicate targeted delivery strategies specifically for this compound. Research primarily focuses on optimizing the delivery and efficacy of the parent compound, Sulfamethoxazole.

Q16: How is this compound typically analyzed and quantified in biological and environmental samples?

A16: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection, [, , ] mass spectrometry (MS), [, , , , , ] and tandem mass spectrometry (MS/MS), [, , ] are commonly employed for the analysis and quantification of this compound in various matrices.

Q17: Why is dialysis sometimes omitted in automated methods for measuring Sulfamethoxazole and this compound?

A17: While dialysis is often incorporated in automated methods for analyzing Sulfamethoxazole and this compound, research suggests that it requires rigorous control and might be omitted for specific applications. [, ] Omitting dialysis, coupled with protein removal and sample dilution outside the automated system, can improve accuracy, especially when determining the metabolite (this compound). [, ]

Q18: What is the environmental fate of this compound?

A18: this compound, along with Sulfamethoxazole, is frequently detected in wastewater treatment plant effluents and surface waters, raising concerns about potential ecological impacts. [, , , , ] Its persistence and potential for bioaccumulation require careful monitoring and management. []

Q19: What are the key parameters considered during the validation of analytical methods for this compound determination?

A19: Validation of analytical methods for this compound determination typically encompasses parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.